Crocaton

Übersicht

Beschreibung

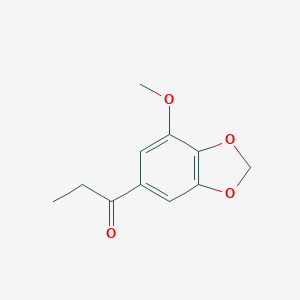

1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- is a natural product found in Ferula kirialovii, Ferula tingitana, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Zytotoxische Aktivität in der Krebsforschung

Crocaton wurde auf seine zytotoxischen Eigenschaften untersucht, insbesondere im Zusammenhang mit der Krebsforschung. Die Verbindung hat sich als potenziell wirksam bei der Hemmung des Wachstums von Krebszellen erwiesen. So haben beispielsweise Derivate von this compound, wie z. B. Turcica-Keton, eine zytotoxische Aktivität gegen verschiedene Krebszelllinien gezeigt, was darauf hindeutet, dass die Struktur der Verbindung entscheidend für die Entwicklung neuer Antikrebsmittel sein könnte .

HIV-1 Reverse Transkriptase-Hemmung

Die Verbindung wurde auf ihre Fähigkeit untersucht, Enzyme zu hemmen, die mit der HIV-1-Reverse Transkriptase (RT) assoziiert sind. Dazu gehören die RNA-abhängige DNA-Polymerase-Aktivität und die Ribonuklease H-Aktivität. Ätherische Öle, die this compound aus Pflanzen wie Oenanthe crocata enthalten, wurden untersucht und zeigen ein Potenzial für die Entwicklung neuer antiretroviraler Therapien .

Carotinoid-Biosynthese

This compound ist an der Biosynthese von Carotinoiden beteiligt, die aufgrund ihrer antioxidativen Eigenschaften und ihrer Rolle für die menschliche Gesundheit wichtig sind. Der Biosyntheseprozess ist komplex und wird von verschiedenen Umweltfaktoren beeinflusst. Das Verständnis der Rolle von this compound in diesem Weg kann zu Fortschritten in der Ernährungswissenschaft und Landwirtschaft führen .

Synthese von Antikrebsverbindungen

Es wurden Untersuchungen zur Synthese von Antikrebsverbindungen durchgeführt, bei denen this compound-Derivate als Kernstruktur dienen. Ziel dieser Studien ist es, neue Moleküle auf der Grundlage der Struktur von this compound zu entwerfen und zu synthetisieren, um seine Nutzbarkeit als Antikrebsmittel zu untersuchen. Die Ergebnisse könnten zur Entwicklung neuartiger Antikrebsmedikamente mit verbesserter Wirksamkeit führen .

Entwicklung von Neurologischen Stimulanzien

This compound wurde als Zwischenprodukt bei der Herstellung von Nervensystemstimulanzien identifiziert. Dies deutet auf eine mögliche Anwendung bei der Entwicklung von Medikamenten hin, die neurologische Erkrankungen behandeln oder kognitive Funktionen verbessern könnten .

Naturstoffchemie

Im Bereich der Naturstoffchemie wurde this compound aus Pflanzen wie Laser trilobum isoliert. Es gehört zu einer Gruppe von Verbindungen, die als Sesquiterpenlactone bekannt sind und verschiedene biologische Aktivitäten aufweisen. Die Forschung an diesen Verbindungen kann zur Entdeckung neuer Medikamente und zu einem besseren Verständnis der pflanzlichen Chemie führen .

Wirkmechanismus

Target of Action

The compound is a natural product from Anthriscus sylvestris , but its exact biological targets remain to be elucidated.

Biochemical Pathways

The biochemical pathways affected by Crocatone are currently unknown. Given the complexity of biological systems, it is likely that Crocatone interacts with multiple pathways. Without specific studies on this compound, it is difficult to summarize the affected pathways and their downstream effects .

Result of Action

While some compounds from the same family have shown cytotoxic activity , it is unclear if Crocatone shares these properties

Biochemische Analyse

Biochemical Properties

Crocatone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Crocatone has been shown to interact with sesquiterpene lactones and coumarin derivatives, which are involved in various metabolic pathways . These interactions often involve the formation of enzyme-substrate complexes, leading to changes in enzyme activity and metabolic flux.

Cellular Effects

Crocatone exerts significant effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, Crocatone affects the cytotoxic and antiproliferative activity in human breast adenocarcinoma cell lines, such as MCF 7/6 and MCF 7/AZ . These effects are mediated through alterations in cell signaling pathways and gene expression, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of Crocatone involves several key interactions at the molecular level. Crocatone binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, Crocatone’s interaction with sesquiterpene lactones and coumarin derivatives results in the modulation of enzyme activity and metabolic pathways . These binding interactions are critical for understanding how Crocatone exerts its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Crocatone can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that Crocatone remains stable under certain conditions, but its degradation products can also influence cellular processes . Long-term exposure to Crocatone in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function, highlighting the importance of temporal analysis in understanding its biochemical properties.

Dosage Effects in Animal Models

The effects of Crocatone vary with different dosages in animal models. At lower doses, Crocatone may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, Crocatone can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These dosage-dependent effects are crucial for determining the safe and effective use of Crocatone in biochemical research and potential therapeutic applications.

Metabolic Pathways

Crocatone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the metabolism of sesquiterpene lactones and coumarin derivatives, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of Crocatone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of Crocatone, affecting its activity and function . Understanding the transport mechanisms of Crocatone is critical for optimizing its delivery and efficacy in biochemical and therapeutic applications.

Subcellular Localization

Crocatone’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its activity and function, as they determine the interactions with other biomolecules and the resulting biochemical effects

Eigenschaften

IUPAC Name |

1-(7-methoxy-1,3-benzodioxol-5-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-8(12)7-4-9(13-2)11-10(5-7)14-6-15-11/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZAATPWXSLYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C(=C1)OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173714 | |

| Record name | 1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19937-86-1 | |

| Record name | 1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019937861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(7-methoxy-1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

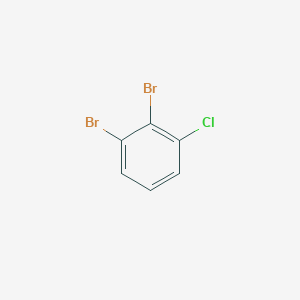

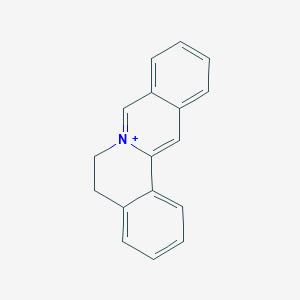

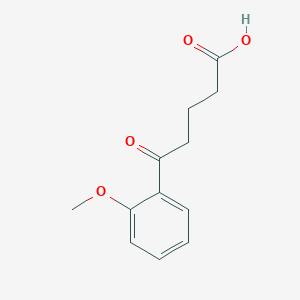

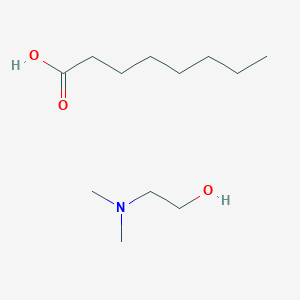

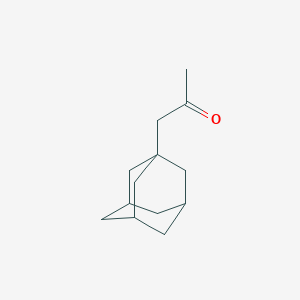

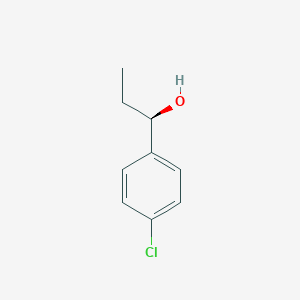

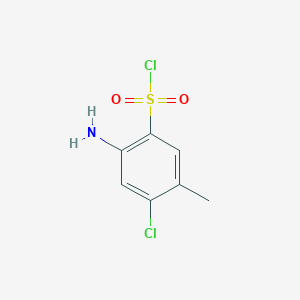

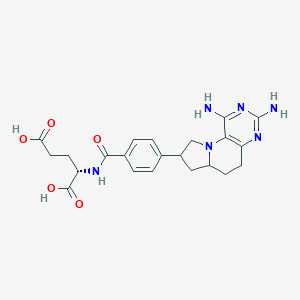

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Crocatone and where is it found?

A1: Crocatone, also known as latifolone, is a natural aromatic ketone. It was first isolated from Oenanthe crocata L. (Umbelliferae), commonly known as hemlock water dropwort. [, ] Crocatone has also been identified in other plant species, including Thapsia garganica L. and Laser trilobum. [, , ]

Q2: What is the molecular formula and weight of Crocatone?

A2: Crocatone has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol. [, ]

Q3: Are there any studies on the biological activity of Crocatone?

A3: While Crocatone has been identified in various plant species, the provided research papers primarily focus on its isolation and structural characterization. Limited information is available regarding its specific biological activities or mechanisms of action. Further research is needed to explore its potential therapeutic applications.

Q4: What is the significance of finding Crocatone alongside safrole in certain plant species?

A4: The co-occurrence of Crocatone and safrole in species like Piper marginatum and Oenanthe crocata suggests a possible biosynthetic relationship between these compounds. [] Safrole is a known precursor to various phenylpropanoids, and its presence alongside Crocatone might indicate a shared biosynthetic pathway.

Q5: What are the typical methods used to isolate Crocatone from plant sources?

A5: Crocatone has been isolated from plant extracts using various chromatographic techniques, including column chromatography with silica gel and Sephadex LH-20. []

Q6: Are there any known safety concerns associated with Crocatone?

A6: While one paper mentions Crocatone as a "non-toxic crystalline principle," [] it's crucial to recognize that the absence of information about toxicity in the provided research doesn't equate to proven safety. Thorough toxicological studies are essential to determine potential risks associated with Crocatone exposure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)

![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)